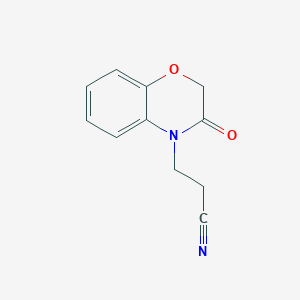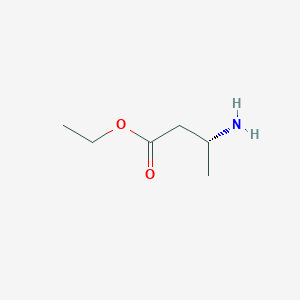
Ethyl (3R)-3-aminobutanoate
Vue d'ensemble
Description
This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or enzymes used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including any known reactions it undergoes and the conditions under which these reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Synthesis and Stereochemistry :
- Seebach and Estermann (1987) demonstrated methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives, highlighting the significance of Ethyl (3R)-3-aminobutanoate in stereochemical studies (Seebach & Estermann, 1987).
- Czajgucki, Sowiński, and Andruszkiewicz (2003) described the synthesis of orthogonally protected (3R,4S)- and (3S,4S)-4,5-diamino-3-hydroxypentanoates, showcasing the application of Ethyl (3R)-3-aminobutanoate in the production of edeine analogs (Czajgucki et al., 2003).
Chemo-enzymatic Elaboration :
- Akeboshi, Ohtsuka, Sugai, and Ohta (1998) developed a novel approach to synthesize compounds related to the side chain of furaquinocin D, demonstrating the versatility of Ethyl (3R)-3-aminobutanoate in chemo-enzymatic processes (Akeboshi et al., 1998).
Chemical and Enzymatic Approaches to Synthesis :
- You, Liu, and Zheng (2013) reviewed different synthetic strategies of optically active Ethyl (R)-4-cyano-3-hydroxybutanoate, highlighting the use of Ethyl (3R)-3-aminobutanoate in the production of pharmaceuticals like atorvastatin and l-carnitine (You et al., 2013).
Aromatic and Flavor Contributions in Wine :
- Gammacurta, Tempère, Marchand, Moine, and Revel (2018) investigated the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate in wines, identifying its role in the fruity aroma modulation (Gammacurta et al., 2018).
Biosynthesis of Esters in Fruits :
- Rowan, Lane, Allen, Fielder, and Hunt (1996) studied the biosynthesis of 2-methylbutanoate esters in apples, providing insights into the formation of key aroma components including Ethyl 2-methylbutanoate (Rowan et al., 1996).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other potential hazards associated with its use or disposal.
Orientations Futures
This would involve discussing potential areas for further research, such as new synthetic methods, applications, or investigations into the compound’s mechanism of action.
Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a scientific literature database. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
ethyl (3R)-3-aminobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-9-6(8)4-5(2)7/h5H,3-4,7H2,1-2H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIOOBJZIASBFF-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (3R)-3-aminobutanoate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

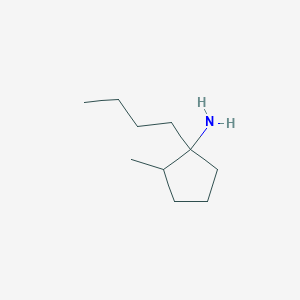

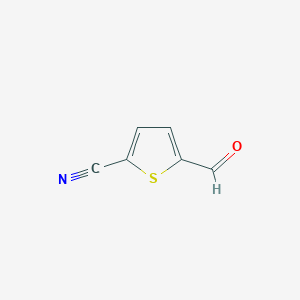
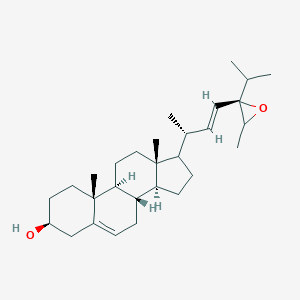


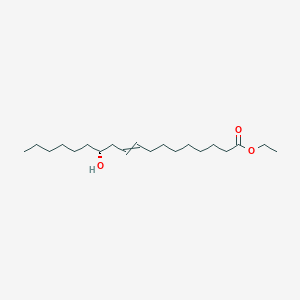

![Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester](/img/structure/B56690.png)

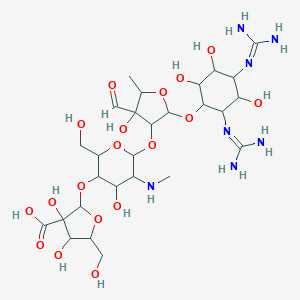
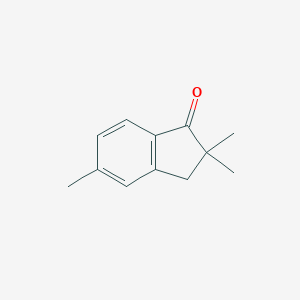
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
